5-Fluoro-2H-chromen-2-one is a synthetic organic compound that belongs to the coumarin family. Coumarins are characterized by a benzene ring fused to an α-pyrone ring structure. This particular compound is notable for its fluorine substitution, which enhances its chemical reactivity and biological activity. The molecular formula of 5-Fluoro-2H-chromen-2-one is , and it has a molecular weight of 164.13 g/mol. Its IUPAC name is 5-fluorochromen-2-one, and it is often utilized in various scientific and industrial applications due to its unique properties and reactivity.
The synthesis of 5-Fluoro-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method utilizes phenols and β-keto esters in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. The reaction generally requires heating to facilitate the formation of the coumarin ring.
The molecular structure of 5-Fluoro-2H-chromen-2-one features a coumarin backbone with a fluorine atom at the 5-position of the chromenone ring. The compound can be represented with the following structural data:
C1=CC2=C(C=CC(=O)O2)C(=C1)F
YKTOYIVJFQCXRI-UHFFFAOYSA-N
The presence of the fluorine atom significantly alters its chemical properties compared to non-fluorinated coumarins, enhancing its lipophilicity and stability.
5-Fluoro-2H-chromen-2-one can undergo various chemical reactions:
The mechanism of action for 5-Fluoro-2H-chromen-2-one involves its interaction with various biological targets:
These interactions contribute to its potential therapeutic effects, particularly in anticancer research .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 164.13 g/mol |
Melting Point | Not specified |
Solubility | Insoluble in water; soluble in alcohol |
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
5-Fluoro-2H-chromen-2-one has several notable applications:
The compound's versatility across different fields underscores its significance in ongoing scientific research .
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5